molecular formula C19H17ClN4O2S B608251 JQ-1 carboxylic acid CAS No. 202592-23-2

JQ-1 carboxylic acid

Cat. No.: B608251
CAS No.: 202592-23-2
M. Wt: 400.9 g/mol
InChI Key: LJOSBOOJFIRCSO-AWEZNQCLSA-N
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Description

JQ-1 carboxylic acid is a derivative of (+)-JQ-1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and the testis-specific protein BRDT. This compound is primarily used in scientific research for its ability to inhibit BET bromodomains, making it a valuable tool in the study of gene regulation and epigenetics .

Mechanism of Action

Target of Action

JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is known to be a potent inhibitor of the BET bromodomain . The primary target of this compound is the bromodomain-containing protein 4 (BRD4) . BRD4 is a histone modification reader and transcriptional regulator that interacts with acetylated lysine histone motifs, transcription factors (TFs), transcription co-activators, and RNA polymerase II .

Mode of Action

This compound acts by binding competitively to the bromodomains of BRD4 . This competitive inhibition disrupts the interaction between BRD4 and acetylated lysine histone motifs, thereby affecting the transcriptional regulation mediated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 binds to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. It also binds to promoter regions with the oncogenic TFs MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by this compound can affect the transcriptional regulation of various genes involved in these pathways .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The result of this compound’s action is the inhibition of BRD4-mediated transcriptional regulation. This leads to anti-proliferative effects in various types of cancer . Additionally, this compound has been reported to downregulate PD-L1 expression on the surface of tumor cells .

Action Environment

The effectiveness of this compound may depend on the specific cellular context, including the presence of specific transcription factors and co-activators, the state of histone acetylation, and the specific type of cancer cells being targeted .

Biochemical Analysis

Biochemical Properties

JQ-1 carboxylic acid interacts with the BET family of bromodomain proteins, inhibiting their function . It has been shown to downregulate PD-L1 expression on the surface of B16F10 cells . The compound’s interaction with these proteins disrupts their ability to recognize acetylated lysine residues, such as those on histone 4 . This disruption can affect the transcription process and the association of proteins with active genes .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it can inhibit cell growth and induce apoptosis . It has also been found to downregulate c-MYC and HKII expression levels and induce p21 expression . Furthermore, it can decrease the expression of the immune suppressive molecule PD-L1 on antigen-presenting cells (APCs), thereby restoring the reactivity of anergic CD4+ T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the BET family of bromodomain proteins . By inhibiting these proteins, this compound disrupts their ability to recognize acetylated lysine residues, which can affect the transcription process . Additionally, it can be used to synthesize PROTACs, which can target the degradation of BRD4 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to induce a dose- and time-dependent cell death in cell lines

Metabolic Pathways

This compound is involved in the metabolic pathways related to the BET family of bromodomain proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JQ-1 carboxylic acid involves several steps, starting from the precursor (+)-JQ-1. One common method includes the stereoselective alkylation of an N-protected aspartic acid derivative, followed by a series of reactions to introduce the carboxylic acid functional group. This method ensures high enantiomeric purity and avoids the need for chiral chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of automated reactors and purification systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

JQ-1 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

JQ-1 carboxylic acid is widely used in scientific research due to its ability to inhibit BET bromodomains. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carboxylic acid functional group, which allows for conjugation reactions and the synthesis of PROTACs. This makes it a versatile tool in both basic research and therapeutic development .

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOSBOOJFIRCSO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202592-23-2
Record name 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethanol (500 ml) is added to (±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid (43 g), and the mixture is stirred at room temperature. 2N Sodium hydroxide (182 ml) is added and the mixture is stirred at 50° C. overnight. After the completion of the reaction, ethanol is distilled away, and the residue is adjusted to pH 4-5 with acetic acid. Then, the resulting mixture is stirred at 60° C. for 30 minutes and cooled to room temperature. The mixture is extracted with chloroform, and the organic layer is washed with saturated brine. The layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained crystals are recrystallized from chloroform-methanol to give 20 g of (±)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid, melting point 287°-290° C.
Quantity
182 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
(±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid
Quantity
43 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CCOC(=O)C1(CC(=O)O)N=C(c2ccc(Cl)cc2)c2c(sc(C)c2C)-n2c(C)nnc21
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reactant
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